NSC693868 vs. Roscovitine: Differential CDK2 Inhibition Defines a Cleaner CDK1/5 Tool Compound
NSC693868 exhibits substantially weaker inhibition of CDK2 (IC50 = 4.4-5.6 μM) compared to roscovitine, which potently inhibits CDK2 with an IC50 of 0.7 μM . This 6-8 fold difference in CDK2 potency makes NSC693868 a more selective probe for CDK1 and CDK5, reducing confounding effects from CDK2 inhibition in cell cycle and transcriptional studies [1].
| Evidence Dimension | CDK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.4-5.6 μM |
| Comparator Or Baseline | Roscovitine: 0.7 μM |
| Quantified Difference | 6-8 fold higher IC50 (weaker inhibition) |
| Conditions | In vitro kinase assays using CDK2/cyclin E (NSC693868) and CDK2/cyclin A or E (roscovitine) |
Why This Matters
For researchers aiming to isolate CDK1 or CDK5 functions without CDK2 interference, NSC693868 provides a cleaner pharmacological profile.
- [1] Jorda, R., et al. (2018) How selective are pharmacological inhibitors of cell-cycle-regulating cyclin-dependent kinases? J. Med. Chem. 61: 9105-9120. View Source
